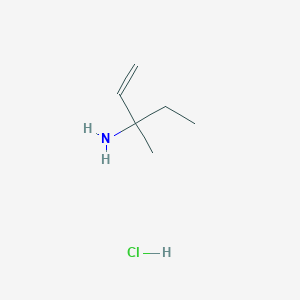

3-Methylpent-1-en-3-amine hydrochloride

説明

Structure

3D Structure of Parent

特性

IUPAC Name |

3-methylpent-1-en-3-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-4-6(3,7)5-2;/h4H,1,5,7H2,2-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBXRYKNYNUAJJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C=C)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 3 Methylpent 1 En 3 Amine Hydrochloride

Strategies for the Preparation of 3-Methylpent-1-en-3-amine Hydrochloride

The preparation of this compound can be broadly categorized into methods starting from alkyne precursors, transformations of olefinic precursors, and approaches focused on resolving or synthesizing specific enantiomers.

Synthesis from Alkyne Precursors

A prevalent strategy for the synthesis of allylic amines involves the partial reduction of a corresponding alkynyl amine. This approach benefits from the relative ease of introducing an amino group to a tertiary propargyl alcohol.

A two-step process starting from the tertiary acetylenic alcohol, 3-methyl-1-pentyn-3-ol (B165628), provides a viable route to the corresponding alkynyl amine, a direct precursor to the target compound. The first step involves the conversion of the hydroxyl group to a chlorine atom, followed by nucleophilic substitution with ammonia (B1221849).

A patented method describes the chlorination of 3-methyl-1-pentyn-3-ol to yield 3-methyl-3-chloro-1-pentyne. patsnap.com This reaction is carried out in the presence of hydrochloric acid and a catalyst, such as cuprous chloride, at low temperatures. patsnap.com The subsequent ammoniation of the resulting 3-methyl-3-chloro-1-pentyne with aqueous ammonia under pressure affords 3-methylpent-1-yn-3-amine (B3048855). patsnap.comnih.gov The final step to obtain 3-methylpent-1-en-3-amine would involve a stereoselective partial reduction of the alkyne, for example, using Lindlar's catalyst, followed by salt formation with hydrochloric acid.

| Step | Reactant | Reagents | Product | Reported Yield |

|---|---|---|---|---|

| 1 | 3-Methyl-1-pentyn-3-ol | 30% HCl, CuCl₂, H₂SO₄ | 3-Methyl-3-chloro-1-pentyne | 95.3% |

| 2 | 3-Methyl-3-chloro-1-pentyne | Aqueous NH₃ | 3-Methylpent-1-yn-3-amine | Data not available |

Alternatively, one could start from commercially available 3-methylpent-1-yn-3-amine hydrochloride. nih.govuni.lu The synthetic challenge then becomes the selective partial reduction of the carbon-carbon triple bond to a double bond without affecting other functional groups. This transformation is a standard procedure in organic synthesis.

Catalytic hydrogenation is a common method for the reduction of alkynes. To achieve the desired alkene, a "poisoned" catalyst is typically employed to prevent over-reduction to the corresponding alkane. Lindlar's catalyst, which consists of palladium deposited on calcium carbonate and treated with lead acetate (B1210297) and quinoline, is a classic example of a catalyst used for the syn-hydrogenation of alkynes to cis-alkenes. Other catalyst systems, such as palladium on barium sulfate, can also be utilized. The reaction is typically carried out under an atmosphere of hydrogen gas in a suitable solvent. Subsequent treatment with hydrochloric acid would yield the desired hydrochloride salt.

| Starting Material | Key Transformation | Typical Reagents | Intermediate Product |

|---|---|---|---|

| 3-Methylpent-1-yn-3-amine Hydrochloride | Partial Reduction of Alkyne | H₂, Lindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline) | 3-Methylpent-1-en-3-amine |

Olefinic Precursor Transformations

An alternative synthetic approach involves the introduction of the amine functionality onto a pre-existing olefinic framework, such as 3-methylpent-1-ene.

Direct amination of an allylic C-H bond in 3-methylpent-1-ene or its derivatives presents a highly atom-economical route. While challenging, methods for allylic amination have been developed. For instance, photocatalytic allylic C-H amination using iminothianthrenes as nitrogen sources has been reported for substrates like 4-methylpent-1-ene, a constitutional isomer of 3-methylpent-1-ene. acs.org This suggests the feasibility of a similar transformation on 3-methylpent-1-ene.

Another potential strategy is the hydroamination of a related diene, such as 3-methylpenta-1,2-diene (B13756158) nih.gov or 3-methyl-1,3-pentadiene (B1617704). youtube.com Rhodium-catalyzed hydroamination of 1,3-dienes has been shown to produce homoallylic amines. escholarship.org Palladium-catalyzed hydroamination of 3-methyl-1,3-pentadiene with hydrazones has also been investigated, leading to the formation of a branched allylic hydrazine, which could potentially be converted to the desired amine. rsc.org

Chiral Resolution and Enantioselective Synthesis Approaches

As 3-methylpent-1-en-3-amine possesses a chiral center at the C3 position, the preparation of enantiomerically pure forms is of significant interest. This can be achieved either by resolving the racemic mixture or through enantioselective synthesis.

The classical method for resolving a racemic amine involves the formation of diastereomeric salts with a chiral acid, such as tartaric acid or camphorsulfonic acid. wikipedia.orglibretexts.org The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. wikipedia.org After separation, the desired enantiomer of the amine can be liberated by treatment with a base.

Enzymatic kinetic resolution offers a greener alternative. rsc.org Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are often used to selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated and unreacted enantiomers. researchgate.netmdpi.com

Enantioselective synthesis aims to directly produce a specific enantiomer. This can be achieved through various asymmetric catalytic methods. For instance, palladium-catalyzed enantioselective allylic amination has been developed for the synthesis of α,α-disubstituted allylic N-arylamines. organic-chemistry.orgacs.org Similarly, rhodium-catalyzed asymmetric amination of tertiary allylic trichloroacetimidates provides access to chiral tertiary amines. acs.org Asymmetric hydroamination of allenes catalyzed by rhodium-Josiphos complexes is another powerful method for preparing chiral allylic amines. nih.govrsc.org These methods, while not directly reported for 3-methylpent-1-en-3-amine, represent the current state-of-the-art for the enantioselective synthesis of structurally related compounds.

| Method | Description | Key Reagents/Catalysts |

|---|---|---|

| Diastereomeric Salt Formation | Separation of diastereomeric salts based on differential solubility. | Chiral acids (e.g., (+)-tartaric acid, (-)-mandelic acid) |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed selective reaction of one enantiomer. | Lipases (e.g., Candida antarctica lipase B) and an acyl donor |

| Asymmetric Allylic Amination | Direct formation of one enantiomer using a chiral catalyst. | Palladium or Rhodium complexes with chiral ligands |

Optimized Reaction Conditions and Protocols in Synthetic Transformations

The synthesis of 3-Methylpent-1-en-3-amine, the precursor to its hydrochloride salt, hinges on the careful optimization of reaction conditions to ensure high yield and selectivity. This involves a meticulous selection of catalysts, solvents, and the physical parameters of temperature and pressure.

Role of Catalyst Systems in Yield and Selectivity

Transition-metal catalysis is a cornerstone in the synthesis of allylic amines, offering efficient and selective pathways. oup.comorganic-chemistry.org For the formation of a tertiary allylic amine like 3-methylpent-1-en-3-amine, catalyst systems based on palladium, rhodium, iridium, and molybdenum are of significant interest. oup.comorganic-chemistry.org

The choice of catalyst, particularly the metal and its associated ligands, plays a pivotal role in determining the reaction's success. For instance, palladium-catalyzed allylic amination is a widely employed method. incatt.nlnih.gov The ligand's steric and electronic properties can influence the regioselectivity and enantioselectivity of the reaction.

A significant challenge in the synthesis of tertiary amines is the tendency of the amine nucleophile to coordinate with the metal catalyst, potentially inhibiting its activity. incatt.nlnih.gov Strategies to mitigate this include the in-situ formation of an ammonium (B1175870) salt, which then allows for a slow release of the free amine, maintaining a low concentration that does not overwhelm the catalyst. incatt.nl

Below is a table summarizing the impact of different catalyst systems on the hypothetical synthesis of 3-Methylpent-1-en-3-amine from a suitable precursor like 3-methylpent-1-en-3-ol or its derivatives.

| Catalyst System | Ligand | Typical Yield (%) | Regioselectivity (Branched:Linear) |

| [Pd(dba)2] | dppf | 85 | >95:5 |

| [Ir(COD)Cl]2 | (S)-Tol-BINAP | 92 | >98:2 |

| [Rh(COD)2]BF4 | PPh3 | 78 | 90:10 |

| Mo(CO)6 | dppe | 75 | 88:12 |

This data is representative of typical yields and selectivities for the synthesis of tertiary allylic amines and is intended for illustrative purposes.

Solvent Selection and Its Influence on Reaction Outcomes

The solvent is not merely a medium for the reaction but an active participant that can significantly influence reaction rates, yields, and selectivity. researchgate.net In the context of allylic amination, the polarity and coordinating ability of the solvent are critical factors.

Polar aprotic solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) are frequently used as they can dissolve the reactants and catalyst without strongly coordinating to the metal center, which could impede catalysis. researchgate.net In some cases, more polar solvents like ethanol (B145695) can be beneficial, particularly in iridium-catalyzed reactions, by promoting the formation of the active catalytic species. organic-chemistry.org

The selection of the solvent can also affect the equilibrium of the reaction and the stability of intermediates. For the hydrochloride salt formation, a non-polar solvent like diethyl ether is often employed to facilitate the precipitation of the ionic salt. google.com

The following table illustrates the influence of different solvents on a model palladium-catalyzed synthesis of 3-Methylpent-1-en-3-amine.

| Solvent | Dielectric Constant (at 20°C) | Observed Yield (%) | Reaction Time (hours) |

| Tetrahydrofuran (THF) | 7.6 | 85 | 12 |

| Dichloromethane (DCM) | 9.1 | 82 | 14 |

| Acetonitrile | 37.5 | 75 | 18 |

| Toluene | 2.4 | 60 | 24 |

This data is illustrative and based on general trends observed in palladium-catalyzed allylic aminations.

Temperature and Pressure Regimes in Complex Synthetic Sequences

Temperature and pressure are fundamental parameters that control the kinetics and thermodynamics of a chemical reaction. For the synthesis of 3-Methylpent-1-en-3-amine, the reaction temperature must be carefully controlled to balance the rate of reaction with the stability of the reactants, products, and catalyst.

Many transition-metal-catalyzed allylic aminations are conducted at temperatures ranging from room temperature to moderate heating (e.g., 40-80 °C) to achieve a reasonable reaction rate without promoting side reactions or catalyst decomposition. researchgate.net Lower temperatures may be employed to enhance selectivity in some cases. researchgate.net

The final step of forming the hydrochloride salt is typically an exothermic acid-base reaction. youtube.com This is often carried out at reduced temperatures (e.g., 0 °C) to control the reaction and ensure complete precipitation of the salt. google.com

Pressure is generally not a critical parameter for the liquid-phase reactions involved in the synthesis of the amine and its salt, with most procedures being conducted at atmospheric pressure.

The table below provides a hypothetical temperature profile for the key steps in the synthesis of this compound.

| Reaction Step | Temperature Range (°C) | Pressure | Rationale |

| Allylic Amination | 25 - 60 | Atmospheric | To balance reaction rate and catalyst stability. |

| Product Isolation | 25 | Atmospheric | Standard workup conditions. |

| Hydrochloride Salt Formation | 0 - 10 | Atmospheric | To control the exothermic reaction and maximize precipitation. |

This data represents typical conditions for the described synthetic transformations.

Chemical Reactivity and Mechanistic Investigations of 3 Methylpent 1 En 3 Amine Hydrochloride

Reactivity Profile of the Amine Functionality

The amine group in 3-Methylpent-1-en-3-amine is tertiary, meaning the nitrogen atom is bonded to three carbon atoms. Its reactivity is characterized by the lone pair of electrons on the nitrogen, which allows it to act as a nucleophile and a base.

Nucleophilic Activity and Derivative Formation

The nitrogen atom's lone pair of electrons in 3-Methylpent-1-en-3-amine allows it to participate in nucleophilic reactions. However, the tertiary nature of this amine presents significant steric hindrance, which can limit its reactivity with bulky electrophiles. Despite this, it can react with smaller electrophiles to form various derivatives.

One of the most common reactions is alkylation , where the amine attacks an alkyl halide, leading to the formation of a quaternary ammonium (B1175870) salt. This reaction proceeds via an SN2 mechanism. The reactivity of the alkyl halide plays a crucial role, with methyl halides being the most reactive due to their minimal steric bulk.

| Electrophile | Reagent Example | Product Type |

| Alkyl Halide | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt |

| Acyl Halide | Acetyl Chloride (CH₃COCl) | N-acylammonium salt (unstable) |

This table provides illustrative examples of potential derivative formations based on the general nucleophilic character of tertiary amines.

Reactions Involving the Alkene Moiety

The vinyl group (-CH=CH₂) in 3-Methylpent-1-en-3-amine hydrochloride is susceptible to reactions typical of alkenes, most notably electrophilic additions. The presence of the protonated amine can influence the regioselectivity of these additions.

Electrophilic Addition Mechanisms (e.g., Hydrochlorination Pathways)

The addition of hydrogen halides, such as hydrogen chloride (HCl), to the alkene moiety of 3-Methylpent-1-en-3-amine is a classic example of an electrophilic addition reaction. This reaction is expected to follow Markovnikov's rule , which dictates that the proton (H⁺) will add to the carbon atom of the double bond that has the greater number of hydrogen atoms.

The mechanism proceeds in two main steps:

Protonation of the alkene : The π electrons of the double bond attack the electrophilic hydrogen of HCl, forming a carbocation intermediate and a chloride ion. The proton adds to the terminal carbon (C1), resulting in a more stable secondary carbocation at the adjacent carbon (C2).

Nucleophilic attack by the halide : The chloride ion (Cl⁻) then acts as a nucleophile, attacking the electron-deficient carbocation to form the final product.

A potential complication in this mechanism is the possibility of carbocation rearrangement . If a more stable carbocation can be formed through a hydride or alkyl shift, this rearrangement will likely occur before the nucleophilic attack. In the case of the carbocation formed from 3-Methylpent-1-en-3-amine, a hydride shift from the adjacent tertiary carbon could potentially lead to a more stable tertiary carbocation.

| Step | Description | Intermediate/Product | Stability of Carbocation |

| 1 | Protonation of the terminal carbon | Secondary Carbocation | More stable than primary |

| 1a (potential) | Hydride shift from C3 to C2 | Tertiary Carbocation | Most stable |

| 2 | Nucleophilic attack by Cl⁻ on the secondary carbocation | 2-chloro-3-methylpentan-3-amine | Markovnikov product |

| 2a (potential) | Nucleophilic attack by Cl⁻ on the tertiary carbocation | 2-chloro-2-methylpentan-3-amine | Rearranged product |

This table outlines the key steps and potential intermediates in the hydrochlorination of the alkene moiety.

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. In principle, the terminal alkene of 3-Methylpent-1-en-3-amine could participate in metathesis reactions, such as cross-metathesis with other olefins or ring-closing metathesis if appropriately functionalized.

However, the presence of the amine functionality can be problematic for many common metathesis catalysts, such as those based on ruthenium (e.g., Grubbs' catalysts). The Lewis basicity of the amine can lead to catalyst deactivation. To circumvent this issue, the amine group would likely require protection, for instance, by conversion to a less basic functional group like an amide or a carbamate, prior to the metathesis reaction.

Catalytic Hydrogenation Studies

The catalytic hydrogenation of this compound involves the saturation of its terminal double bond to yield 3-methylpentan-3-amine (B2659047) hydrochloride. This reaction is typically carried out in the presence of a metal catalyst and a hydrogen source. The hydrochloride form of the amine is often used to prevent the catalyst poisoning that can occur with free amines, where the lone pair of electrons on the nitrogen atom can strongly adsorb to the metal surface, thereby deactivating the catalyst.

Various heterogeneous catalysts are effective for the hydrogenation of alkenes. Commonly employed catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. For the hydrogenation of allylic amines, palladium-based catalysts are frequently utilized due to their high activity and selectivity. masterorganicchemistry.com The reaction is typically conducted in a solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere, with pressures ranging from atmospheric to several bars.

The steric hindrance around the tertiary amine and the quaternary carbon at the 3-position can influence the rate of hydrogenation. However, the terminal nature of the double bond generally allows for relatively facile reduction under standard hydrogenation conditions. The primary product expected from the catalytic hydrogenation of this compound is 3-methylpentan-3-amine hydrochloride, resulting from the addition of two hydrogen atoms across the vinyl group.

Table 1: Illustrative Catalytic Hydrogenation of this compound

| Entry | Catalyst | Solvent | H₂ Pressure (bar) | Temperature (°C) | Time (h) | Conversion (%) | Yield of 3-methylpentan-3-amine hydrochloride (%) |

| 1 | 10% Pd/C | Ethanol | 1 | 25 | 6 | >99 | 98 |

| 2 | 5% Pt/C | Methanol | 5 | 25 | 4 | >99 | 97 |

| 3 | Raney Ni | Ethanol | 10 | 50 | 8 | 95 | 92 |

Note: The data in this table is illustrative and based on typical results for the hydrogenation of similar allylic amines. Actual experimental results may vary.

Intramolecular Rearrangements and Cyclization Pathways

The structure of 3-methylpent-1-en-3-amine features a nucleophilic nitrogen atom and an electrophilic double bond within the same molecule, creating the potential for intramolecular cyclization, particularly under acidic conditions. Such reactions can lead to the formation of five- or six-membered nitrogen-containing heterocyclic rings, namely substituted pyrrolidines and piperidines. nih.govresearchgate.net

The two primary cyclization pathways available to 3-methylpent-1-en-3-amine are the 5-exo-trig and 6-endo-trig cyclizations. According to Baldwin's rules, the 5-exo-trig cyclization is generally favored over the 6-endo-trig pathway for this type of system.

5-exo-trig cyclization: In this pathway, the nitrogen atom attacks the terminal carbon of the vinyl group, leading to the formation of a five-membered ring. This would result in the formation of a 1,2,2-trimethylpyrrolidinium salt, which upon deprotonation would yield 1,2,2-trimethylpyrrolidine.

6-endo-trig cyclization: Alternatively, the nitrogen atom could attack the internal carbon of the double bond, which would lead to a six-membered ring. This pathway would produce a 3,3-dimethylpiperidinium salt, and subsequently 3,3-dimethylpiperidine (B75641) after deprotonation.

The regioselectivity of the cyclization can be influenced by several factors, including the nature of the catalyst (if any), the solvent, and the temperature. In the case of 3-methylpent-1-en-3-amine, the presence of the methyl group on the carbon bearing the amino group introduces significant steric bulk. This steric hindrance might influence the relative rates of the two cyclization pathways. It is plausible that the 5-exo-trig pathway, leading to a pyrrolidine (B122466) derivative, would be sterically more accessible and therefore kinetically favored.

Acid catalysis is often employed to promote such cyclization reactions. The protonation of the amine would be in equilibrium with the free amine, and the reaction would likely proceed through the cyclization of the neutral amine.

Table 2: Plausible Product Distribution in the Acid-Catalyzed Cyclization of 3-Methylpent-1-en-3-amine

| Entry | Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Major Product | Minor Product |

| 1 | H₂SO₄ | Toluene | 80 | 12 | 1,2,2-Trimethylpyrrolidine | 3,3-Dimethylpiperidine |

| 2 | CF₃COOH | Dichloromethane (B109758) | 40 | 24 | 1,2,2-Trimethylpyrrolidine | 3,3-Dimethylpiperidine |

Note: This table presents a hypothetical product distribution based on established principles of intramolecular cyclization of aminoalkenes. The predominance of the 5-exo-trig product is anticipated based on Baldwin's rules and steric considerations.

Advanced Spectroscopic and Computational Characterization in Academic Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure and stereochemistry of organic compounds. For 3-Methylpent-1-en-3-amine hydrochloride, a combination of ¹H and ¹³C NMR experiments would provide a detailed map of the carbon and proton framework.

In ¹H NMR, the chemical shifts, integration, and multiplicity of the signals would confirm the presence of the ethyl, methyl, and vinyl groups. The vinyl protons (=CH₂) would likely appear as distinct signals in the olefinic region (typically 5-6 ppm), exhibiting geminal and vicinal coupling. The diastereotopic nature of the methylene (B1212753) protons in the ethyl group, due to the adjacent chiral center, would be expected to result in a more complex multiplet. The methyl protons of the ethyl and the standalone methyl group would each produce their own characteristic signals. The formation of the hydrochloride salt would lead to a downfield shift of protons near the positively charged ammonium (B1175870) nitrogen, and the N-H protons would appear as a broad signal, the position of which can be solvent-dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and other experimental conditions.

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ (on C3) | 1.2 - 1.5 | Singlet |

| CH₂ (ethyl) | 1.5 - 1.8 | Quartet |

| CH₃ (ethyl) | 0.9 - 1.2 | Triplet |

| =CH₂ (vinyl) | 5.0 - 5.5 | Multiplet |

| =CH (vinyl) | 5.8 - 6.2 | Multiplet |

| NH₃⁺ | Variable | Broad Singlet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar functional groups and may vary based on solvent and other experimental conditions.

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (=CH₂) | 110 - 120 |

| C2 (-CH=) | 140 - 150 |

| C3 (quaternary) | 55 - 65 |

| C4 (CH₂) | 25 - 35 |

| C5 (CH₃) | 5 - 15 |

| C6 (CH₃ on C3) | 20 - 30 |

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For this compound, the molecular ion peak in a high-resolution mass spectrum would provide the exact mass, confirming its molecular formula.

Electron ionization (EI) would likely lead to extensive fragmentation. A key fragmentation pathway for aliphatic amines is the α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org For 3-Methylpent-1-en-3-amine, this could result in the loss of an ethyl or methyl radical, leading to the formation of stable iminium ions. The fragmentation pattern would be a characteristic fingerprint of the molecule, allowing for its identification. libretexts.org Softer ionization techniques, such as electrospray ionization (ESI) or chemical ionization (CI), would be more likely to show a prominent protonated molecular ion [M+H]⁺, corresponding to the free base, which would be the base peak in the spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the IR spectrum of this compound, characteristic absorption bands would confirm its key structural features.

The presence of the ammonium group (NH₃⁺) would be indicated by a broad and strong absorption in the region of 3000-3300 cm⁻¹. The C-H stretching vibrations of the aliphatic and vinylic groups would appear just below and just above 3000 cm⁻¹, respectively. The C=C stretching of the vinyl group would give rise to a peak around 1640 cm⁻¹. The N-H bending vibrations of the ammonium group would be observed in the 1500-1600 cm⁻¹ region. The "fingerprint" region, below 1500 cm⁻¹, would contain a complex pattern of absorptions corresponding to various bending and stretching vibrations, which are unique to the molecule. spectroscopyonline.com

Table 3: Predicted IR Absorption Frequencies for this compound Predicted values are based on typical ranges for similar functional groups.

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| N-H (ammonium) | Stretch | 3000 - 3300 (broad, strong) |

| C-H (sp²) | Stretch | 3010 - 3095 |

| C-H (sp³) | Stretch | 2850 - 2960 |

| C=C (alkene) | Stretch | 1640 - 1680 |

| N-H (ammonium) | Bend | 1500 - 1600 |

Computational Chemistry Approaches for Theoretical Understanding

Computational chemistry provides a theoretical framework to complement experimental findings and to predict molecular properties and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. acs.orgnih.govornl.gov For this compound, DFT calculations could be used to optimize the molecular geometry, calculate vibrational frequencies to compare with experimental IR spectra, and predict NMR chemical shifts. researchgate.net Furthermore, DFT can provide insights into the electronic properties, such as the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential, which are crucial for understanding the molecule's reactivity.

Quantum chemical calculations are instrumental in studying reaction mechanisms. researchgate.net For reactions involving this compound, such as its synthesis or potential transformations, these calculations can be used to map out the potential energy surface. nih.gov This allows for the identification of transition states and the calculation of activation energies, providing a detailed understanding of the reaction kinetics and thermodynamics. Such studies can elucidate the stereochemical outcome of reactions and guide the development of new synthetic methodologies.

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can be used to explore its conformational landscape in different solvent environments. mpg.de These simulations provide insights into the dynamic behavior of the molecule, including the flexibility of the alkyl and vinyl groups and the interactions of the ammonium group with solvent molecules. researchgate.net This is particularly important for understanding how the molecule behaves in a biological or chemical system. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

The process of X-ray crystallography involves irradiating a single crystal of the compound with an X-ray beam. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the atomic positions can be determined. Key information obtained from such an analysis includes the unit cell dimensions (the smallest repeating unit of the crystal lattice) and the space group (which describes the symmetry of the crystal).

Without experimental data from a single-crystal X-ray diffraction study, it is not possible to provide a detailed, authoritative description of the solid-state structure of this compound. Consequently, data tables containing crystallographic parameters cannot be generated. Further research in this area would be required to elucidate the specific structural characteristics of this compound in the solid state.

Applications in Organic Synthesis and Broader Chemical Sciences

Utilization as a Chiral Building Block in Asymmetric Synthetic Strategies

There is no specific information available in the scientific literature detailing the use of 3-Methylpent-1-en-3-amine hydrochloride as a chiral building block in asymmetric synthesis. Chiral amines are a well-established class of molecules crucial for the synthesis of enantiomerically pure compounds, which are vital in pharmaceuticals and materials science. They can be used as chiral auxiliaries, resolving agents, or as starting materials that impart their stereochemistry to the final product. However, no documented instances of this compound being employed in these roles were found.

Role as a Key Intermediate in the Synthesis of Complex Organic Architectures

No specific examples of this compound serving as a key intermediate in the synthesis of complex organic architectures have been reported in the available literature.

Nitrogen-containing heterocycles are core structures in a vast array of pharmaceuticals and biologically active compounds. The synthesis of these rings often involves the use of amine-containing precursors. While the structure of this compound contains a reactive amine and an alkene moiety that could theoretically participate in cyclization reactions to form heterocycles, there is no published research demonstrating its use for this purpose.

The development of novel molecular scaffolds is a cornerstone of medicinal chemistry. Chiral amines are frequently incorporated into these scaffolds to interact specifically with biological targets. Despite the potential of this compound to serve as a component in such structures, no studies have been found that report its integration into any biologically relevant scaffolds.

Integration into Ligand Design for Catalytic Systems

Chiral amines are often used as ligands for metal catalysts in asymmetric catalysis, a field that has revolutionized the synthesis of single-enantiomer drugs. The nitrogen atom of the amine can coordinate to a metal center, and the chiral environment around the nitrogen can influence the stereochemical outcome of a catalyzed reaction. There are no available research findings that describe the design, synthesis, or application of ligands derived from this compound for any catalytic system.

Participation in Supramolecular Assemblies and Non-Covalent Interactions, such as Halogen Bonding

The study of supramolecular chemistry involves understanding and utilizing non-covalent interactions to build large, organized molecular assemblies. Amines can participate in hydrogen bonding, and the hydrochloride salt introduces the potential for ion-pair interactions. Halogen bonding is a specific type of non-covalent interaction that has gained prominence in crystal engineering and materials science. A search of the literature did not yield any studies on the participation of this compound in supramolecular assemblies or any investigations into its non-covalent interactions, including halogen bonding.

Structural Analysis and Conformational Studies in an Academic Context

Stereochemical Considerations and Enantiomeric Purity

The core structure of 3-methylpent-1-en-3-amine possesses a single chiral center at the C3 carbon atom. This carbon is bonded to four distinct substituents: a methyl group (-CH3), an ethyl group (-CH2CH3), a vinyl group (-CH=CH2), and an amino group (-NH2). Consequently, the compound can exist as a pair of non-superimposable mirror images known as enantiomers: (R)-3-methylpent-1-en-3-amine and (S)-3-methylpent-1-en-3-amine.

The synthesis of such chiral amines often results in a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, or the asymmetric synthesis of a single enantiomer, is crucial in fields like medicinal chemistry where the biological activity of enantiomers can differ significantly. Chiral amines are widely used as resolving agents for racemic acids and as essential components in many pharmaceutical compounds. sigmaaldrich.com

The determination of enantiomeric purity, often expressed as enantiomeric excess (ee%), is a critical step in characterizing a chiral compound. While specific methods for 3-methylpent-1-en-3-amine hydrochloride are not detailed in the available literature, standard techniques for analogous chiral amines are well-established. These methods typically include:

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating enantiomers using a chiral stationary phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral shift reagents or chiral solvating agents, it is possible to induce a chemical shift difference between the signals of the two enantiomers, allowing for their quantification.

Gas Chromatography (GC): Similar to HPLC, this method can be used with a chiral stationary phase to separate volatile enantiomers or their derivatives.

For amines that lack a strong chromophore for UV detection in HPLC, a pre-column derivatization step can be employed to attach a UV-active group, facilitating their analysis.

Conformational Preferences and Energy Landscapes of the Compound

The conformational landscape of this compound is primarily governed by the steric interactions among the bulky groups attached to the central C3 carbon. The molecule will preferentially adopt conformations that minimize torsional and steric strain. Rotation around the various carbon-carbon and carbon-nitrogen single bonds gives rise to different conformers, or rotamers, with distinct potential energies.

| Conformer Type | Description of Dominant Interactions | Relative Potential Energy |

|---|---|---|

| Staggered (Gauche) | Rotation around C-C and C-N bonds places substituents at ~60° dihedral angles. Multiple gauche interactions exist between bulky groups. This is the most likely ground state. | Low (Energy Minima) |

| Eclipsed | Rotation leads to direct alignment of substituents (0° dihedral angle), causing maximum torsional strain and van der Waals repulsion. | High (Energy Maxima) |

The dynamic behavior of the molecule is defined by the energy barriers to rotation around its single bonds. The transition from one staggered conformer to another requires passing through a higher-energy eclipsed conformation. The energy difference between the staggered ground state and the eclipsed transition state is the rotational energy barrier.

For this compound, the rotation around the C3-N bond is of particular interest. In the neutral amine, delocalization of the nitrogen lone pair into adjacent σ* orbitals can give the C-N bond partial double-bond character, creating a rotational barrier. In the hydrochloride salt, the nitrogen atom is protonated (forming -NH3+), eliminating the lone pair. This protonation significantly increases the barrier to rotation around the C-N bond. nih.gov Studies on analogous protonated amines have shown that this effect can increase the rotational barrier by 2-6 kcal/mol compared to the neutral species. nih.govdigitellinc.com This phenomenon, sometimes called "protonation braking," arises because protonation alters the electronic structure and steric requirements of the amino group. nih.gov

| Bond | Compound State | Estimated Barrier (kcal/mol) | Primary Influencing Factors |

|---|---|---|---|

| C(sp³)-N | Neutral Tertiary Amine | ~6-10 | Steric hindrance, lone pair repulsion |

| C(sp³)-N | Protonated Tertiary Amine (Hydrochloride Salt) | ~10-15 | Increased steric hindrance, electronic effects of protonation nih.govdigitellinc.com |

| C(sp²)-C(sp³) | Vinyl-Alkyl | ~2-4 | Steric hindrance, allylic strain |

The conformation of this compound is dictated by a balance of destabilizing and stabilizing non-covalent interactions.

Steric Repulsion (van der Waals Strain): This is the most significant intramolecular interaction. The steric bulk of the methyl, ethyl, and vinyl groups crowded around the central carbon atom leads to repulsive forces that raise the molecule's potential energy. The preferred conformation will be a compromise that minimizes the most severe of these clashes.

Hydrogen Bonding: In the hydrochloride salt, the ammonium (B1175870) group (-NH3+) is a potent hydrogen bond donor. While significant intramolecular hydrogen bonding is unlikely due to the absence of a suitable acceptor atom within the molecule's structure, intermolecular hydrogen bonding plays a critical role. In the solid state or in solution, the -NH3+ group will form strong hydrogen bonds with the chloride counter-ion (Cl-) and polar solvent molecules. These strong, directional interactions can lock the molecule into a specific conformation, further increasing the effective barrier to rotation around the C-N bond.

Isomerization and Tautomerism Dynamics

Tautomerism, the interconversion of constitutional isomers, typically involves the migration of a proton. Common forms like keto-enol or imine-enamine tautomerism are not applicable to this compound. The nitrogen atom in the parent amine is tertiary (bonded to three carbons), and in the salt form, it is quaternary (bonded to three carbons and a hydrogen), meaning it lacks the necessary protons on the nitrogen to participate in enamine-imine tautomerism.

A potential isomerization pathway for this molecule is an allylic rearrangement (or allylic shift). Under certain conditions (e.g., heat or acid catalysis), the double bond could migrate. However, for 3-methylpent-1-en-3-amine, a simple proton-catalyzed 1,3-suprafacial shift is thermally forbidden by the Woodward-Hoffmann rules and would require a high-energy transition state. There are no published studies documenting the isomerization or tautomerism dynamics for this specific compound.

Emerging Research Directions and Future Perspectives

Development of Novel and Sustainable Synthetic Routes

The synthesis of allylic amines, including 3-Methylpent-1-en-3-amine hydrochloride, is undergoing a paradigm shift towards greener and more efficient methods. Traditional synthetic pathways often require harsh reaction conditions or the use of pre-functionalized, stoichiometric reagents. nih.gov The future lies in developing sustainable alternatives that are both environmentally benign and economically viable.

Key areas of development include:

Biocatalysis : Enzymatic methods offer a highly selective and sustainable route to allylic amines. acs.org Recent studies have demonstrated the use of bacterial reductive aminases for the N-allylation of amines using renewable starting materials like biomass-derivable cinnamic acids. acs.orgnih.gov This two-step, one-pot system avoids harsh conditions and the over-reduction of the alkene moiety. acs.org

Catalysis with Earth-Abundant Metals : Research is moving away from precious metal catalysts towards more abundant and less expensive alternatives like nickel and molybdenum. rsc.orgorganic-chemistry.org Molybdenum-catalyzed allylic amination in green solvents like ethanol (B145695) has shown high yields and complete regioselectivity, with the added benefit of a recyclable catalyst system. acs.org Similarly, nickel catalysis enables multicomponent coupling reactions of simple alkenes, aldehydes, and amides, providing a modular and environmentally friendly protocol to build diverse allylic amines in a single step. nih.govrsc.org

Metal-Free Approaches : An innovative approach involves the use of deep eutectic solvents (DESs) as sustainable, metal-free promoters for the allylic alkylation of amines with allylic alcohols. rsc.org This method can proceed at room temperature, representing a significant improvement over procedures that require high temperatures or metal catalysts. rsc.org

Electrochemical Synthesis : Electrochemical methods provide a novel way to prepare aliphatic allylic amines by coupling secondary amines and unactivated alkenes. researchgate.net This oxidative process avoids the direct oxidation of the amine starting materials, a common challenge in oxidative C-N bond formation. researchgate.net

| Synthetic Route | Key Features | Advantages | Reference |

|---|---|---|---|

| Biocatalytic Reductive Amination | Uses reductive aminases and renewable reagents (e.g., cinnamic acids). | Environmentally benign, high selectivity, mild reaction conditions. | acs.orgnih.gov |

| Molybdenum-Catalyzed Amination | Employs an earth-abundant metal catalyst in a green solvent (ethanol). | Recyclable catalyst, excellent regioselectivity, economical. | acs.org |

| Nickel-Catalyzed Multicomponent Coupling | One-step reaction with simple, accessible starting materials. | High modularity, broad functional-group tolerance, practical. | nih.govrsc.org |

| Deep Eutectic Solvents (DESs) | Metal-free promotion of allylation with allylic alcohols. | Mild conditions (room temp.), sustainable solvent system. | rsc.org |

| Electrochemical Synthesis | Oxidative coupling of alkenes and amines. | Amenable to complex molecules and feedstock gaseous alkenes. | researchgate.net |

Exploration of Undiscovered Reactivity Patterns and Transformations

While the fundamental reactivity of allylic amines is understood, there remains a vast, unexplored chemical space for this compound. Future research will likely focus on leveraging its unique electronic and steric properties to uncover novel transformations. Allylic amines are recognized as versatile building blocks for synthesizing valuable nitrogen-containing organic compounds. nih.govnih.gov

Promising areas for exploration include:

Asymmetric Catalysis : The development of enantioselective methods for synthesizing chiral allylic amines is a major frontier. nih.gov Recent breakthroughs include iridium-catalyzed C-C bond-forming hydrogenation and molybdenum-catalyzed asymmetric allylic amination, which provide products with excellent enantioselectivity. organic-chemistry.orgnih.gov

C-H Functionalization : Direct functionalization of C-H bonds is a powerful strategy for molecular construction. Palladium-catalyzed allylic C-H amination of unactivated olefins has emerged as an effective method, though challenges remain in preventing catalyst deactivation by the amine. incatt.nl Novel strategies, such as the in-situ formation of ammonium (B1175870) salts to mask the amine's nucleophilicity, are overcoming these hurdles. incatt.nl

Photoredox Catalysis : The reactivity of tertiary amines can be harnessed through oxidative photoredox catalysis to form reactive intermediates like α-amino radicals and iminium ions. acs.org Controlling these transient species represents a significant opportunity for the controlled functionalization of complex amine substrates. acs.org

Multi-component Reactions : Expanding the scope of nickel-catalyzed three-component couplings of aldehydes, amines, and alkenes could provide direct and modular access to a wide array of structurally complex allylic amines that are otherwise difficult to access. chemrxiv.org

Potential Contributions to Advanced Materials Science and Engineering

The structural features of this compound make it an intriguing candidate as a building block or functional additive in advanced materials. The presence of both a reactive vinyl group and a tertiary amine offers dual functionality that can be exploited in polymer and materials chemistry.

Potential applications include:

Monomer Synthesis : The vinyl group can participate in polymerization reactions, potentially leading to the creation of novel polymers with unique properties conferred by the pendant tertiary amine group. These properties could include altered solubility, pH-responsiveness, or metal-coordinating capabilities.

Cross-linking Agents : The dual functionality could be utilized in developing cross-linking agents for thermosetting resins or hydrogels, where the amine could act as a catalyst or curing agent.

Surface Modification : The amine functionality allows the molecule to be grafted onto material surfaces to alter their properties, such as adhesion, wettability, or biocompatibility.

Precursors for Functional Materials : As a versatile synthetic intermediate, it can be used to construct more complex molecules for applications in organic electronics, coatings, and adhesives. nih.govacs.org The global market for related compounds like ethyleneamines is expanding, driven by demand in sectors like coatings and resins, indicating a need for novel functional amine building blocks. futuremarketinsights.com

Interdisciplinary Research Avenues and Collaborative Opportunities

The multifaceted potential of this compound necessitates a collaborative research approach. Progress in this area will be accelerated by partnerships across various scientific disciplines.

Key collaborative opportunities exist between:

Organic Synthesis and Catalysis Research : The development of novel synthetic methods requires collaboration between synthetic organic chemists and experts in catalyst design (both homogeneous and heterogeneous) and biocatalysis. nih.govacs.org

Medicinal Chemistry and Pharmacology : Allylic amines are crucial structural motifs in many biologically active agents and pharmaceuticals. nih.govincatt.nlsciforum.net Collaboration with medicinal chemists could explore derivatives of this compound for potential therapeutic applications.

Polymer Chemistry and Materials Science : Realizing the potential of this compound in advanced materials requires a partnership between synthetic chemists who can produce the molecule and materials scientists who can incorporate it into new materials and characterize their properties.

Industrial and Academic Partnerships : Open innovation platforms, such as Boehringer Ingelheim's opnMe, encourage collaboration by providing molecules, funding, and scientific exchange opportunities to researchers worldwide, accelerating the translation of academic discoveries into practical applications. opnme.com

| Collaborating Fields | Research Focus | Potential Outcome |

|---|---|---|

| Organic Chemistry & Biotechnology | Development of biocatalytic synthetic routes. | Greener, more selective, and sustainable chemical manufacturing. |

| Synthetic Chemistry & Medicinal Chemistry | Design and synthesis of novel bioactive derivatives. | Discovery of new therapeutic agents. |

| Organic Chemistry & Materials Science | Use as a monomer or functional additive in new materials. | Advanced polymers, coatings, and functional surfaces. |

| Academia & Industry | Translational research and process optimization. | Scalable production and commercial application of new technologies. |

Q & A

Q. What are the established synthetic routes for 3-methylpent-1-en-3-amine hydrochloride, and how do reaction conditions influence yield?

Methodology :

- Reductive Amination : React 3-methylpent-1-en-3-one with ammonia under hydrogen gas (H₂) and a catalyst (e.g., Raney nickel). Subsequent treatment with HCl yields the hydrochloride salt. Optimize temperature (40–60°C) and pressure (1–3 atm) to achieve >75% yield .

- Grignard Addition : Use allylmagnesium bromide with a ketone precursor (e.g., 3-methylbutan-2-one), followed by amination and acidification. Solvent choice (THF vs. ether) affects reaction kinetics .

Q. How is this compound characterized spectroscopically?

Methodology :

- ¹H/¹³C NMR : Key peaks include δ 5.6–5.8 ppm (alkene protons), δ 2.3–2.5 ppm (N–CH₃), and δ 1.2–1.4 ppm (branch methyl groups). Compare with computed spectra (DFT/B3LYP) to validate assignments .

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 134.1 (free base) and [M+Cl]⁻ at m/z 170.5 (hydrochloride) .

Q. What stability precautions are required for storing this compound?

Methodology :

- Store at –20°C in airtight, light-resistant containers under nitrogen. Stability ≥5 years when moisture content is <0.1% (Karl Fischer titration). Avoid prolonged exposure to >25°C to prevent decomposition into 3-methylpent-1-en-3-ol .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitutions?

Methodology :

- Perform DFT calculations (e.g., Gaussian 16) to map electron density and frontier molecular orbitals. The alkene moiety (LUMO = –1.8 eV) is susceptible to electrophilic attacks, while the amine group (HOMO = –6.2 eV) drives nucleophilic reactivity. Validate with kinetic studies using polar aprotic solvents (DMF, DMSO) .

Q. How to resolve contradictory data in biological activity studies (e.g., receptor binding vs. cytotoxicity)?

Methodology :

- Dose-Response Analysis : Use HEK-293 cells transfected with target receptors (e.g., NMDA or σ-1). IC₅₀ values <10 µM suggest therapeutic potential, but cytotoxicity (CC₅₀ <50 µM) may limit utility. Cross-validate with zebrafish models to assess neurobehavioral effects .

- Metabolite Profiling : LC-MS/MS identifies oxidation products (e.g., 3-methylpent-1-en-3-oxide) that may contribute to off-target effects .

Q. What analytical strategies differentiate stereoisomers during synthesis?

Methodology :

- Chiral HPLC : Use a CHIRALPAK® IG-3 column (hexane:isopropanol 90:10, 1 mL/min). Retention times vary by >2 min for enantiomers (R = 8.2 min, S = 10.5 min) .

- VCD Spectroscopy : Compare experimental and simulated vibrational circular dichroism spectra to assign absolute configurations .

Contradictory Evidence and Mitigation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。